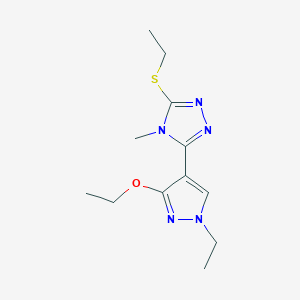

3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazole

Description

The compound 3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazole is a heterocyclic molecule combining pyrazole and 1,2,4-triazole rings. Key structural features include:

- Pyrazole moiety: Substituted with an ethoxy group at position 3 and an ethyl group at position 1.

- Triazole moiety: A 4-methyl group at position 4 and an ethylsulfanyl (-S-C₂H₅) group at position 3.

Properties

IUPAC Name |

3-(3-ethoxy-1-ethylpyrazol-4-yl)-5-ethylsulfanyl-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5OS/c1-5-17-8-9(11(15-17)18-6-2)10-13-14-12(16(10)4)19-7-3/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYLFQMBVACHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound in various fields, particularly focusing on its antimicrobial and antioxidant activities.

Synthesis

The synthesis of this compound typically involves multi-step procedures that integrate pyrazole and triazole ring closures. The general synthetic route includes:

- Formation of the Pyrazole Ring : Reacting ethyl and ethoxy-substituted precursors to form the pyrazole structure.

- Triazole Formation : Utilizing cyclization reactions to incorporate the triazole moiety.

- Final Modifications : Introducing the ethylsulfanyl and methyl groups to achieve the final compound.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens:

- Antibacterial Activity : In vitro studies indicate that it exhibits potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 3.09 to 500 µg/mL depending on the bacterial strain tested .

- Antifungal Activity : Similar studies have revealed its effectiveness against fungal strains, making it a candidate for further development in antifungal therapies.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including DPPH radical scavenging tests. Results suggest that it possesses a strong ability to neutralize free radicals, contributing to its potential health benefits .

Study 1: Synthesis and Biological Evaluation

In a study published in Brazilian Journal of Pharmaceutical Sciences, a series of triazole derivatives were synthesized and screened for their antimicrobial and antioxidant activities. The findings indicated that compounds with similar structures to our target compound displayed significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Study 2: Antitumor Activity

Another research article focused on the antitumor activity of triazole derivatives, showing that certain modifications in the structure led to increased cytotoxicity against cancer cell lines. This suggests potential applications of our compound in cancer therapy .

Data Table: Biological Activities Comparison

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (DPPH Scavenging %) |

|---|---|---|

| Target Compound | < 500 (varies by strain) | High (specific % not disclosed) |

| Related Triazole | < 300 (varies by strain) | Moderate (approx. 50%) |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives

*Calculated molecular formula: C₁₁H₁₈N₆OS.

†Calculated from C₂₅H₂₃N₅S₂.

‡Molecular formula: C₁₂H₂₀N₆OS.

Structural and Electronic Comparisons

The ethoxy group on the pyrazole (vs. electron-withdrawing nitro or chloro groups in other derivatives) may increase electron density, affecting binding interactions in biological systems.

Thermal Stability :

- Compound 20 , with a 3,5-dinitrobenzylthio group, exhibits a higher melting point (144–146°C) than the target compound, likely due to stronger intermolecular forces from nitro groups.

Biological Activity :

- Antitubercular Activity : Compound 18 showed efficacy against Mycobacterium tuberculosis, attributed to the chloro-fluoro-benzylthio group’s hydrophobic interactions.

- Antiradical Activity : Derivatives like B8 demonstrated moderate DPPH radical scavenging, influenced by bulky thioether substituents. The target compound’s ethylsulfanyl group may offer similar or reduced activity due to lower steric hindrance.

Pharmacokinetic and Physicochemical Properties

- Thiol Reactivity : CAS 28814-40-6 contains a reactive thiol group, making it prone to oxidation, unlike the stable ethylsulfanyl group in the target compound.

Research Findings and Methodological Considerations

- Synthesis : Many analogs (e.g., Compounds 18, 20) were synthesized via nucleophilic substitution or cross-coupling reactions , similar to methods applicable for the target compound.

- Structural Characterization : Techniques like NMR, HRMS, and X-ray crystallography (using SHELX software ) validated structures of related compounds.

- In Silico Studies : Molecular docking of S-alkyl derivatives highlighted substituent effects on bioavailability, suggesting the target compound’s ethoxy-ethyl groups may optimize pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.